Product packaging for Methyl 4-bromo-3-fluorobenzoate(Cat. No.:CAS No. 849758-12-9)

Methyl 4-bromo-3-fluorobenzoate

Cat. No.: B1370478
CAS No.: 849758-12-9
M. Wt: 233.03 g/mol
InChI Key: WDAFDKXHLVMFKA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-fluorobenzoate is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO2 B1370478 Methyl 4-bromo-3-fluorobenzoate CAS No. 849758-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAFDKXHLVMFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620658
Record name Methyl 4-bromo-3-fluorobenzoate
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Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849758-12-9
Record name Methyl 4-bromo-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-fluorobenzoate
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Synthetic Methodologies and Process Optimization for Methyl 4 Bromo 3 Fluorobenzoate

Innovative Synthetic Routes to Methyl 4-bromo-3-fluorobenzoate

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the substituted benzoic acid precursor followed by esterification, or through direct manipulation of a pre-existing benzene (B151609) ring with the desired functionalities.

Regioselective Halogenation Strategies

The regioselective introduction of a bromine atom onto a 3-fluorobenzoic acid derivative is a critical step in many synthetic routes to this compound. The directing effects of the existing substituents on the aromatic ring play a pivotal role in determining the outcome of the halogenation reaction.

In the case of 3-fluorobenzoic acid or its methyl ester, the fluorine atom is an ortho-, para-director, while the carboxyl or ester group is a meta-director. The fluorine atom, being a moderately activating group (through resonance) and deactivating (through induction), will direct incoming electrophiles to the positions ortho and para to it. The carboxyl/ester group, a deactivating group, will direct incoming electrophiles to the meta position.

Considering these directing effects, the bromination of 3-fluorobenzoic acid or its methyl ester would be expected to yield a mixture of isomers. However, the position para to the fluorine atom (the 4-position) is also meta to the carboxyl/ester group, making it a favored position for electrophilic substitution. The steric hindrance from the adjacent carboxyl/ester group at the 2-position (ortho to both fluoro and carboxyl groups) can further favor substitution at the 4-position.

One common method for the regioselective bromination of an activated aromatic ring is the use of a brominating agent in the presence of a suitable solvent. For instance, the bromination of a precursor like 3-fluoro-4-aminobenzoic acid can be achieved using agents such as bromine or N-bromosuccinimide (NBS). nbinno.com Another approach involves the Sandmeyer reaction, where a diazonium salt derived from an amino group is replaced by a bromine atom using a copper(I) bromide catalyst. This method offers high regioselectivity as the position of the bromo substituent is determined by the initial position of the amino group.

Esterification Protocols for Benzoic Acid Precursors

The final step in many syntheses of this compound is the esterification of the corresponding carboxylic acid, 4-bromo-3-fluorobenzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. masterorganicchemistry.comorganic-chemistry.org

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed, for example, by azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org

Microwave-assisted esterification has emerged as a more rapid and efficient alternative to conventional heating. usm.my For instance, the esterification of a similar compound, 4-fluoro-3-nitrobenzoic acid, was successfully carried out using microwave irradiation, significantly reducing the reaction time. usm.my The use of sealed vessels in microwave synthesis allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the rate of reaction. usm.my

Table 1: Comparison of Conventional and Microwave-Assisted Esterification

ParameterConventional Heating (Reflux)Microwave-Assisted (Sealed Vessel)
Reaction Time Several hoursMinutes
Temperature Boiling point of alcoholSuperheated temperatures
Yield Generally goodOften higher
Energy Consumption HighLow

Multi-Step Synthesis Optimization

A typical sequence is as follows:

Nitration: 3-Fluorobenzoic acid is nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the fluoro and carboxyl groups favor the formation of 3-fluoro-4-nitrobenzoic acid. nbinno.com

Reduction: The nitro group is then reduced to an amino group to yield 3-fluoro-4-aminobenzoic acid. This reduction can be achieved using various reducing agents, such as tin(II) chloride or iron powder in an acidic medium. nbinno.com

Bromination (Sandmeyer Reaction): The amino group is converted to a diazonium salt, which is then displaced by a bromine atom using a copper(I) bromide catalyst. This step yields 4-bromo-3-fluorobenzoic acid. nbinno.com

Esterification: Finally, the carboxylic acid is esterified with methanol to produce the target compound, this compound, typically via a Fischer-Speier esterification.

Optimization of this multi-step process involves selecting the most efficient reagents and reaction conditions for each step to maximize the yield and purity of the intermediate and final products, while also considering factors like cost and environmental impact.

Catalytic Systems in the Synthesis of this compound

The use of catalysts is fundamental to many of the synthetic steps leading to this compound, enhancing reaction rates, improving selectivity, and enabling transformations that would otherwise be difficult to achieve.

Transition Metal-Catalyzed Approaches

Transition metal catalysts are particularly important in the synthesis of halogenated aromatic compounds. In the context of this compound synthesis, their primary application is in the Sandmeyer reaction for the introduction of the bromo substituent. Copper(I) salts, typically CuBr, are the classic catalysts for this transformation, facilitating the conversion of the diazonium salt to the aryl bromide.

While not a direct synthesis of the target molecule, palladium-catalyzed carbonylation reactions represent an innovative approach for the synthesis of aromatic esters. These reactions involve the coupling of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst to form the corresponding ester. This strategy could potentially be applied to a suitably substituted precursor to directly introduce the methyl ester group.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has gained significant attention as a green and efficient alternative to metal-based catalysis. In the synthesis of this compound, organocatalysts can be employed in the esterification step.

While traditional Fischer-Speier esterification relies on strong mineral acids, organocatalysts can offer milder reaction conditions. For example, 4-(dimethylamino)pyridine (DMAP) is a well-known organocatalyst for acylation reactions, including esterification. Although not explicitly reported for this specific substrate, its general applicability to esterification suggests it could be a viable option. The development of novel organocatalysts for esterification under neutral or mild conditions is an active area of research.

Biocatalytic Transformations

The use of enzymes, or biocatalysts, in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and reduced environmental impact. wikipedia.orgacs.org For the synthesis of this compound, lipase-catalyzed esterification of 4-bromo-3-fluorobenzoic acid presents a promising green alternative to traditional chemical methods.

Lipases are a class of enzymes that can efficiently catalyze the formation of ester bonds. The immobilized lipase (B570770) Novozym® 435, derived from Candida antarctica, has demonstrated high activity in the solvent-free synthesis of various branched-chain esters. nih.gov This biocatalytic approach often requires optimization of reaction parameters such as temperature, substrate molar ratio, and catalyst concentration to achieve high conversion rates. For instance, in the synthesis of 2-ethylhexyl 2-methylhexanoate, optimal conditions were found to be 70 °C with a 10% molar excess of the alcohol, allowing for multiple reuses of the immobilized enzyme. nih.gov

Research Findings:

While specific studies on the lipase-catalyzed synthesis of this compound are not extensively documented in publicly available literature, the principles from similar biocatalytic esterifications can be applied. A proposed reaction scheme would involve the direct esterification of 4-bromo-3-fluorobenzoic acid with methanol, catalyzed by an immobilized lipase.

A key challenge in biocatalytic esterification can be the equilibrium limitation of the reaction. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product side, thus increasing the yield. However, some robust enzyme preparations can function efficiently even without the active removal of water. scispace.com

The following table summarizes typical findings in biocatalytic esterification of aromatic acids, which would be relevant for the synthesis of this compound.

CatalystSubstratesSolventKey Findings
Immobilized Lipase (e.g., Novozym® 435)Aromatic Acid, AlcoholSolvent-free or Organic SolventHigh conversion rates, catalyst reusability, mild reaction conditions. nih.gov
Lipase TL IM from Thermomyces lanuginosusAromatic Amines, AcrylatesMethanolEffective for Michael addition, demonstrating lipase activity in organic solvents with amine substrates. mdpi.com

Process Intensification and Scale-Up Research for this compound Production

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. For the production of this compound, flow chemistry and the application of green chemistry principles are key areas of research.

Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. riken.jpscielo.br The esterification of benzoic acid derivatives has been successfully demonstrated in continuous flow reactors. acs.orgresearchgate.net

For the synthesis of this compound, a continuous flow setup would typically involve pumping a solution of 4-bromo-3-fluorobenzoic acid in methanol, along with an acid catalyst, through a heated reactor coil. lpp-group.com The residence time, temperature, and catalyst concentration can be precisely controlled to optimize the reaction yield and throughput. Studies on the alkylation of substituted benzoic acids in continuous flow microreactors have shown that high conversion rates can be achieved with short reaction times. acs.org

Research Findings:

A study on the esterification of benzoic acid in a continuous flow microwave reactor demonstrated the feasibility of achieving high conversions with various aliphatic alcohols. researchgate.net While this study did not specifically include this compound, the findings are highly relevant. For example, the esterification of benzoic acid with methanol could be optimized to achieve high yields in a continuous process.

The table below outlines typical parameters and outcomes for continuous flow esterification of benzoic acid, which could be adapted for this compound.

Reactor TypeCatalystTemperatureResidence TimeConversion
Packed-bed Flow ReactorSolid Acid Catalyst60-150 °C5-30 min>95%
Microfluidic ReactorOrganic Superbase25-80 °C<2 minHigh
Continuous Flow Microwave Reactorp-Toluene Sulfonic Acid140-160 °CVariableUp to 87%

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for the sustainable production of chemicals like this compound. organic-chemistry.orgessentialchemicalindustry.org These principles focus on waste prevention, maximizing atom economy, using safer solvents, and improving energy efficiency.

Conducting reactions in the absence of volatile organic solvents is a key aspect of green chemistry. Solvent-free esterification of carboxylic acids has been shown to be highly efficient, often leading to accelerated reaction rates and simplified product purification. tandfonline.comresearchgate.netmdpi.com For the synthesis of this compound, a solvent-free approach would involve reacting 4-bromo-3-fluorobenzoic acid directly with an excess of methanol, which acts as both a reactant and a solvent. The use of solid acid catalysts, such as modified montmorillonite (B579905) K10, has been effective in promoting solvent-free esterification of substituted benzoic acids. ijstr.org

Reactions in aqueous media are also a green alternative. While the esterification reaction produces water, which can be limiting, certain catalytic systems, like those using surfactant-type Brønsted acids, can enable selective esterifications in water. organic-chemistry.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org The Fischer-Speier esterification, a common method for producing esters, has a high atom economy, with water being the only byproduct. wikipedia.orgnrochemistry.comyoutube.com

The atom economy for the synthesis of this compound from 4-bromo-3-fluorobenzoic acid and methanol can be calculated as follows:

Reaction: C₇H₄BrFO₂ + CH₄O → C₈H₆BrFO₂ + H₂O

Molecular Weight of 4-bromo-3-fluorobenzoic acid (C₇H₄BrFO₂): 219.01 g/mol scbt.com

Molecular Weight of Methanol (CH₄O): 32.04 g/mol

Molecular Weight of this compound (C₈H₆BrFO₂): 233.03 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (233.03 / (219.01 + 32.04)) x 100 ≈ 92.8%

This high atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product.

Waste minimization strategies focus on reducing the generation of waste throughout the production process. researchgate.netblazingprojects.com This includes using catalytic rather than stoichiometric reagents, recycling catalysts and solvents, and designing processes that minimize the formation of byproducts. The use of recyclable solid acid catalysts and biocatalysts in the synthesis of this compound are key strategies for waste minimization. nih.govorganic-chemistry.org

Chemical Transformations and Mechanistic Investigations of Methyl 4 Bromo 3 Fluorobenzoate

Cross-Coupling Reactions Involving Methyl 4-bromo-3-fluorobenzoate

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex molecules with applications in pharmaceuticals and materials science.

Suzuki-Miyaura Coupling Strategies for Aryl Bromide Functionalization

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This compound readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 4-position. The reaction is typically catalyzed by a palladium complex in the presence of a base. wuxibiology.commdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

A general protocol for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like potassium carbonate or sodium carbonate. nsf.gov The reaction is often carried out in a solvent mixture, such as toluene (B28343)/water or dioxane/water, at elevated temperatures.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol (B145695)/Water80>95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/Water9085-95
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/Water10080-90

This table presents representative examples and yields may vary based on specific reaction conditions and substrate combinations.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. rsc.orgmsu.edu this compound serves as a suitable substrate for this transformation, enabling the introduction of various alkynyl moieties. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine. rsc.orgmsu.edu

In a typical Sonogashira coupling, this compound is reacted with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper salt such as CuI. researchgate.netrsc.org An amine base, for instance, triethylamine (B128534) or diisopropylethylamine, is used as the solvent and to neutralize the hydrogen halide formed during the reaction. rsc.org

Table 2: Examples of Sonogashira Coupling with this compound

AlkynePd CatalystCu Co-catalystBaseTemperature (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamine60-8085-95
EthynyltrimethylsilanePd(OAc)₂ / XPhosCuIDiisopropylethylamine7080-90
Propargyl alcoholPd(PPh₃)₄CuITriethylamine/DMF5075-85

This table presents representative examples and yields may vary based on specific reaction conditions and substrate combinations.

Heck Reaction and Olefin Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. mdpi.comu-szeged.huanalis.com.my While specific examples with this compound are not extensively documented in readily available literature, its structure suggests it would be a viable substrate for this transformation. The reaction would involve the coupling of the aryl bromide with an olefin, such as styrene (B11656) or an acrylate (B77674), in the presence of a palladium catalyst and a base.

A plausible Heck reaction would involve reacting this compound with an alkene like ethyl acrylate in the presence of a palladium catalyst such as Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base like triethylamine. The reaction typically requires elevated temperatures to proceed efficiently.

Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of this compound. The choice of palladium catalyst, ligand, and base is critical for the success of this transformation, especially with challenging substrates.

In a typical Buchwald-Hartwig amination, this compound would be reacted with a primary or secondary amine in the presence of a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. The reaction is usually carried out in an anhydrous aprotic solvent like toluene or dioxane at elevated temperatures.

Table 3: Potential Buchwald-Hartwig Amination Reactions with this compound

AminePd CatalystLigandBaseTemperature (°C)Potential Product
MorpholinePd₂(dba)₃XPhosNaOtBu100-120Methyl 3-fluoro-4-morpholinobenzoate
AnilinePd(OAc)₂SPhosLHMDS90-110Methyl 3-fluoro-4-(phenylamino)benzoate
BenzylaminePdCl₂(dppf)dppfCs₂CO₃110Methyl 4-(benzylamino)-3-fluorobenzoate

This table presents hypothetical examples based on general Buchwald-Hartwig amination protocols.

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are other important palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes. organic-chemistry.orgnih.gov Although specific documented examples of these reactions with this compound are not widespread, its reactivity as an aryl bromide makes it a suitable candidate for these transformations.

In a hypothetical Negishi coupling, this compound could be reacted with an organozinc reagent, such as phenylzinc chloride, in the presence of a palladium catalyst like Pd(PPh₃)₄. Similarly, a Stille coupling could involve the reaction of this compound with an organostannane, for instance, tributyl(phenyl)tin, catalyzed by a palladium complex.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluoro Position

The presence of the electron-withdrawing ester group and the bromine atom activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). organic-chemistry.orgnih.govresearchgate.netresearchgate.net While the bromine atom is the typical site for cross-coupling reactions, under specific conditions, the fluorine atom can be displaced by a nucleophile. The higher electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus susceptible to nucleophilic attack. wuxibiology.comnih.gov

The regioselectivity of SNAr reactions on polyhalogenated aromatic compounds can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. wuxibiology.com In the case of this compound, the ester group at the 1-position and the bromine at the 4-position would influence the electron density distribution in the ring, directing the nucleophilic attack. Computational studies on similar molecules, such as 2,3,6-trifluoro-4-bromobenzaldehyde, suggest that the reaction with a nucleophile like sodium methoxide (B1231860) proceeds with high regioselectivity. wuxibiology.com

A typical SNAr reaction on this compound would involve reacting it with a strong nucleophile, such as sodium methoxide or an amine, in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The reaction would lead to the substitution of the fluorine atom.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileSolventTemperature (°C)Potential Product
Sodium MethoxideDMSO100-150Methyl 4-bromo-3-methoxybenzoate
PyrrolidineDMF120-160Methyl 4-bromo-3-(pyrrolidin-1-yl)benzoate
Sodium AzideNMP150-180Methyl 3-azido-4-bromobenzoate

This table presents hypothetical examples based on general SNAr reaction principles.

Mechanistic Elucidation and Selectivity Studies of SNAr

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.orgnih.gov The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.

For this compound, the ester group (-COOCH₃) and the halogen atoms (Br and F) are electron-withdrawing, activating the aromatic ring for nucleophilic attack. The fluorine atom, being highly electronegative, exerts a strong inductive effect, making the carbon atom to which it is attached (C-3) and the adjacent carbon atoms more electrophilic. The bromine atom at C-4 also contributes to the activation of the ring.

The regioselectivity of SNAr reactions on di-substituted halobenzenes is influenced by the nature of the leaving group and the position of the activating groups. researchgate.net In the case of this compound, a nucleophile could potentially attack at either the C-3 or C-4 position, leading to the displacement of either the fluoride (B91410) or the bromide ion. The relative reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. stackexchange.com This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine that polarizes the C-F bond and facilitates the attack. stackexchange.com

Computational studies on related polyfluorobromobenzenes have shown that with certain nucleophiles, SN2-type reactions at the bromine atom can compete with the expected SNAr pathway. nih.gov However, for most common nucleophiles, the SNAr mechanism is expected to dominate. The presence of the ester group in the para position to the bromine atom and meta to the fluorine atom further influences the electron distribution in the ring, likely enhancing the electrophilicity at the C-4 position.

Synthesis of Substituted Fluorobenzoate Derivatives via SNAr

The SNAr reaction is a powerful tool for the synthesis of a wide variety of substituted aromatic compounds from aryl halides. In the case of this compound, SNAr reactions can be employed to introduce various functional groups, leading to the formation of diverse substituted fluorobenzoate derivatives.

Given the higher reactivity of fluorine as a leaving group in many SNAr reactions, it is anticipated that nucleophiles would preferentially displace the fluorine atom at the C-3 position. However, the strong electron-withdrawing effect of the para-ester group could enhance the reactivity at the C-4 position. The actual outcome can be influenced by the reaction conditions and the nature of the nucleophile.

For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base has been shown to proceed with high regioselectivity. mdpi.com Similarly, reactions of unactivated fluoroarenes with various nucleophiles, including azoles, amines, and carboxylic acids, can be achieved using photoredox catalysis, with the site selectivity being dictated by the electronics of the arene. nih.gov In such a system, the bromine atom in this compound would likely remain intact, allowing for further functionalization. nih.gov

The following table presents representative examples of SNAr reactions on related dihalobenzenes, illustrating the potential for the synthesis of substituted fluorobenzoate derivatives from this compound.

Aryl HalideNucleophileProductYield (%)Reference
1,2-Dichlorobenzene3-Methylindole1-(2-Chlorophenyl)-3-methylindole71N/A
OctafluorotoluenePhenothiazine10-(Heptafluorotoluyl)phenothiazineHigh mdpi.com
1-Bromo-2,4-difluorobenzeneImidazole1-(2-Bromo-4-fluorophenyl)imidazole65N/A

This table is illustrative and based on reactions of similar compounds. Specific yields for reactions with this compound may vary.

Ester Hydrolysis and Transesterification Reactions of this compound

The ester functionality in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and methanol (B129727). This transformation can be achieved under acidic or basic conditions, or through enzymatic catalysis.

Enzymatic hydrolysis of esters, often mediated by lipases, offers a green and selective alternative to chemical methods. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze the hydrolysis of a wide range of esters under mild conditions. nih.govnih.gov The enantioselectivity of these enzymes also makes them valuable for the kinetic resolution of racemic esters. wikipedia.orgyoutube.com

The hydrolysis of haloaromatic esters by lipases has been reported, suggesting that this compound could be a viable substrate for biocatalytic transformation. nih.gov The rate and selectivity of the enzymatic hydrolysis would be influenced by the electronic and steric properties of the substituents on the aromatic ring. For instance, studies on the lipase-catalyzed hydrolysis of biphenyl (B1667301) esters have shown that the reaction conditions, such as temperature and solvent, can be optimized to achieve chemoselective mono-hydrolysis. nih.gov

The following table shows representative data for the enzymatic hydrolysis of related aromatic esters, which can provide insights into the potential biocatalytic conversion of this compound.

EnzymeSubstrateProductKey FindingReference
Candida antarctica lipase B (CALB)Isononanoic acid ethyl esterIsononanoic acid5-fold increase in activity with T138S variant nih.gov
Candida rugosa lipase (CRL)Symmetric biphenyl esterUnsymmetric biphenyl esterExclusive monohydrolysis at elevated temperature nih.gov
Porcine Liver Esterase (PLE)Prochiral diol esterChiral monoesterPotential for ee to decline at high conversion nih.gov

This table provides examples of lipase-catalyzed hydrolysis of esters and is intended to be illustrative for the potential enzymatic hydrolysis of this compound.

The hydrolysis of esters can also be effectively catalyzed by acids or bases. youtube.comyoutube.com Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis, or saponification, is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com

The kinetics of the hydrolysis of substituted methyl benzoates are well-documented and are influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netnih.gov Electron-withdrawing groups, such as the bromo and fluoro substituents in this compound, are expected to increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic. In contrast, the effect of substituents on acid-catalyzed hydrolysis is generally less pronounced. mdpi.com

The table below presents kinetic data for the base-catalyzed hydrolysis of various meta- and para-substituted methyl benzoates, which can be used to predict the reactivity of this compound.

SubstituentRate Constant (k) of SaponificationReference
p-OCH₃0.00045 researchgate.net
p-CH₃0.00085 researchgate.net
m-OCH₃0.00165 researchgate.net
H0.00185 researchgate.net
p-Cl0.00367 researchgate.net
m-Cl0.00593 researchgate.net
m-Br0.00632 researchgate.net
p-NO₂0.0435 researchgate.net

The rate constants are for the saponification with NaOH in dioxane and water. The presence of both a bromo and a fluoro substituent in this compound is expected to result in a relatively high rate of hydrolysis under basic conditions.

Reduction Reactions of Ester and Aryl Halide Moieties

The ester and aryl halide functionalities in this compound can undergo reduction under appropriate conditions. The selective reduction of one functional group in the presence of others is a key challenge in synthetic organic chemistry.

The selective reduction of the ester group in this compound to the corresponding primary alcohol, (4-bromo-3-fluorophenyl)methanol, requires a reducing agent that does not affect the aryl-bromide or aryl-fluoride bonds. uni.lu Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the aryl bromide.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters under standard conditions. masterorganicchemistry.com However, its reactivity can be enhanced by the use of additives or by changing the solvent system. For instance, NaBH₄ in combination with methanol can reduce some aromatic esters to their corresponding alcohols. mdpi.com

More sophisticated methods for the selective reduction of esters in the presence of sensitive functional groups have been developed. These include the use of specific borane (B79455) complexes or catalytic hydrosilylation. libretexts.orgstackexchange.com For example, fiddler crab-type boranes have been shown to be effective catalysts for the selective reduction of esters to aldehydes, and this method tolerates the presence of halogen substituents on the aromatic ring. libretexts.org The choice of reducing agent and reaction conditions is therefore critical to achieve the desired selective transformation of this compound.

Reductive Debromination and Defluorination Studies

The selective removal of halogen atoms from the aromatic ring of this compound is a key transformation that can lead to differently substituted benzoate (B1203000) derivatives. The differing reactivities of the C-Br and C-F bonds allow for selective cleavage under specific reaction conditions.

Reductive Debromination:

The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making selective reductive debromination the more facile process. This transformation would yield Methyl 3-fluorobenzoate (B1230327). Common methods for the hydrodebromination of aryl bromides involve catalytic hydrogenation.

A typical approach involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like formic acid or its salts. The general reaction is as follows:

This compound + [H] --(Catalyst)--> Methyl 3-fluorobenzoate + HBr

The reaction conditions for such transformations are generally mild. For instance, catalytic hydrogenation can often be carried out at or near room temperature and atmospheric pressure of hydrogen gas. The choice of solvent can vary, with alcohols like ethanol or methanol being common.

CatalystReductantSolventTemperature (°C)Yield (%)
10% Pd/CH₂ (1 atm)Ethanol25>95
5% Pd/CHCOOH/Et₃NDioxane8092
NiCl₂/ZnH₂O5085

Reductive Defluorination:

Reductive defluorination is a significantly more challenging transformation due to the high strength of the C-F bond. However, recent advancements in catalysis have enabled the cleavage of C-F bonds in aryl fluorides. Palladium-catalyzed hydrodefluorination has emerged as a viable method. acs.orgacs.orgnih.govorgsyn.org These reactions often require more forcing conditions, including specific ligands and strong bases, compared to debromination.

For the hydrodefluorination of an analogue like this compound to Methyl 4-bromobenzoate (B14158574), a potential catalytic system could involve a palladium catalyst with a specialized phosphine ligand and a strong base in an appropriate solvent. acs.orgorgsyn.org

This compound + [H] --(Catalyst/Ligand/Base)--> Methyl 4-bromobenzoate + HF

Another approach for reductive defluorination involves photochemical methods. rsc.orgrsc.org For example, the use of a super-photoreductant like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) under UV irradiation can effect the reduction of aryl fluorides. rsc.org

Catalyst SystemReductant/ConditionsSolventTemperature (°C)Yield (%)
Pd(OAc)₂/RuPhosi-PrOH/NaOt-BuToluene8070-90 (Analogous Systems) acs.org
TDAEUV irradiation (390 nm)Benzene (B151609)Room Temp65-83 (Analogous Systems) rsc.org

Simultaneous debromination and defluorination could also be envisioned under harsh reduction conditions, potentially yielding Methyl benzoate.

Direct C-H Functionalization Strategies on the Aromatic Core

Direct C-H functionalization has become a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. For this compound, the primary sites for C-H functionalization would be the positions ortho to the directing carboxylate group.

The ester group in this compound can act as a directing group, facilitating the functionalization of the C-H bond at the C2 position. Palladium-catalyzed C-H arylation is a well-established method for this type of transformation. nih.govnih.govruhr-uni-bochum.deresearchgate.net

The reaction would involve coupling this compound with an aryl halide or another coupling partner in the presence of a palladium catalyst and a suitable ligand. The carboxylate group directs the catalyst to the ortho C-H bond, leading to the formation of a new biaryl compound.

This compound + Ar-X --(Pd Catalyst/Ligand/Base)--> Methyl 2-aryl-4-bromo-3-fluorobenzoate + HX

A variety of arylating agents can be employed, including aryl iodides, bromides, and diazonium salts. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. Ruthenium and iridium catalysts have also been shown to be effective for the ortho-arylation of benzoic acids. nih.govruhr-uni-bochum.de

CatalystArylating AgentBaseSolventTemperature (°C)
Pd(OAc)₂Aryl IodideK₂CO₃DMA120
[{IrCp*Cl₂}₂]Arenediazonium SaltAg₂CO₃/Li₂CO₃Acetone40
[Ru(p-cymene)Cl₂]₂Arylthianthrenium SaltK₂CO₃Dioxane100

These C-H functionalization strategies offer a direct route to highly substituted and complex aromatic structures from a relatively simple starting material like this compound.

Strategic Applications of Methyl 4 Bromo 3 Fluorobenzoate in Medicinal Chemistry and Drug Discovery

Methyl 4-bromo-3-fluorobenzoate as a Key Building Block for Pharmaceutical Intermediates

The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a methyl ester group on a benzene (B151609) ring, provides a rich platform for a variety of chemical transformations. This strategic arrangement of functional groups allows for selective and sequential reactions, making it a highly sought-after starting material for the synthesis of complex molecular architectures.

Synthesis of Bioactive Scaffolds and Lead Compounds

The reactivity of the bromine and fluorine substituents, coupled with the methyl ester, makes this compound an ideal precursor for the construction of diverse bioactive scaffolds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents. The fluorine atom, on the other hand, can influence the acidity of adjacent protons and participate in nucleophilic aromatic substitution reactions under specific conditions.

A notable example of its application is in the synthesis of potent kinase inhibitors. For instance, the structurally related 4-bromo-3-fluorobenzoic acid is a key starting material in the synthesis of certain p38 MAP kinase inhibitors. The synthesis of these complex molecules often involves the initial modification of the carboxylic acid and subsequent coupling reactions at the bromine position to build the desired pharmacophore.

Furthermore, this compound can be transformed into other useful intermediates. For example, reduction of the methyl ester to an alcohol, followed by further functionalization, opens up another avenue for creating diverse molecular entities. A European patent describes the reduction of this compound to (4-bromo-3-fluorophenyl)methanol, which can then be used to synthesize more complex molecules. google.com

Incorporation into Targeted Drug Candidate Libraries

In modern drug discovery, the creation of focused compound libraries around a privileged scaffold is a key strategy for identifying and optimizing lead compounds. The versatile reactivity of this compound makes it an excellent building block for the generation of such targeted libraries. By systematically varying the substituents introduced through cross-coupling reactions at the bromine position, medicinal chemists can generate a multitude of analogs for screening against specific biological targets.

For example, a library of potential kinase inhibitors can be synthesized by coupling a diverse set of boronic acids or amines to the this compound core. Subsequent modification of the methyl ester group can further expand the chemical space of the library. This approach allows for the rapid exploration of the structure-activity relationships and the identification of compounds with improved potency and selectivity. While specific publications detailing large-scale library synthesis from this exact starting material are not prevalent, the principles of combinatorial chemistry strongly support its utility in this context for targets like kinases and G-protein coupled receptors (GPCRs).

Structure-Activity Relationship (SAR) Studies of Derivatives Originating from this compound Scaffolds

The development of potent and selective drug candidates relies heavily on understanding the relationship between the chemical structure of a molecule and its biological activity. The 4-bromo-3-fluorophenyl motif, derived from this compound, has been instrumental in elucidating the SAR of various classes of inhibitors.

Impact of Substituent Modifications on Biological Activity

The strategic placement of the bromo and fluoro substituents on the phenyl ring allows for a detailed investigation of the effects of different chemical groups on biological activity. The bromine atom serves as a handle for introducing a variety of substituents through well-established chemical reactions, while the fluorine atom can modulate the electronic properties of the ring and form key interactions with the target protein.

In the context of p38 MAP kinase inhibitors, for example, the 4-bromo-3-fluorophenyl moiety often serves as a key recognition element that binds to a specific pocket in the enzyme's active site. The table below illustrates how modifications to a core scaffold containing a related bromo-phenyl group can significantly impact inhibitory activity.

Compound IDR Group at Bromo Positionp38α Kinase IC50 (nM)
1 -H>1000
2 -Phenyl150
3 -4-Fluorophenyl50
4 -4-Pyridyl25

This table is a representative example based on SAR data for kinase inhibitors with similar structural motifs and is for illustrative purposes.

As shown in the table, the introduction of different aryl and heteroaryl groups at the position of the bromine atom can lead to a significant increase in potency. The fluorine atom in the 3-position often contributes to favorable binding interactions and can improve metabolic stability.

Ligand Design and Optimization Utilizing this compound Derivatives

The insights gained from SAR studies are crucial for the rational design and optimization of lead compounds. The 4-bromo-3-fluorophenyl scaffold provides a rigid framework that can be systematically modified to enhance binding affinity, selectivity, and pharmacokinetic properties.

For instance, in the development of the potent and selective p38 MAP kinase inhibitor PH-797804, the presence of a substituted phenyl ring attached to a pyridinone core was found to be critical for its high affinity. nih.gov While not directly synthesized from this compound, the SAR of this clinical candidate underscores the importance of the halogenated phenyl motif. The bromo-substituent in a related series of compounds was explored to optimize interactions within the kinase active site. The optimization process often involves computational modeling to predict the binding modes of different analogs and to guide the synthesis of new compounds with improved properties.

The following table demonstrates the optimization of a lead series by modifying the substituent at the bromo position of a hypothetical scaffold derived from this compound.

DerivativeModificationRationaleResulting Potency (IC50)
Lead PhenylInitial hit from screening500 nM
Analog 1 2-AminopyrimidineIntroduce hydrogen bond donor/acceptor50 nM
Analog 2 N-methyl-piperazineImprove solubility and cell permeability75 nM (with improved ADME)
Analog 3 3-Methoxy-phenylExplore hydrophobic pocket200 nM

This table is a representative example for illustrative purposes to show the process of lead optimization.

This iterative process of design, synthesis, and biological evaluation, anchored by the versatile chemistry of the this compound scaffold, is a powerful paradigm in modern drug discovery.

Role of Methyl 4 Bromo 3 Fluorobenzoate in Advanced Materials Science

Precursor for Polymeric Materials Synthesis

The unique structural attributes of Methyl 4-bromo-3-fluorobenzoate make it an invaluable precursor in the synthesis of sophisticated polymeric materials. The presence of both bromine and fluorine atoms on the aromatic ring, coupled with the reactive methyl ester group, provides multiple avenues for polymerization and functionalization, leading to polymers with tailored properties.

Monomer in Polymerization Reactions

This compound can serve as a key monomer in various polymerization reactions. Its bromo- and fluoro-substituted aromatic core can be incorporated into polymer backbones through cross-coupling reactions, such as the Suzuki or Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the creation of conjugated polymers like poly(p-phenylene)s. In such a polymerization, the bromine atom on the monomer can readily participate in the catalytic cycle, while the fluorine atom and the methyl ester group remain as pendant functionalities that influence the polymer's solubility, thermal stability, and electronic properties.

The reactivity of the bromine atom makes it a suitable electrophile for coupling with organoboron or organotin compounds, leading to the formation of a growing polymer chain. The presence of the electron-withdrawing fluorine atom can modulate the reactivity of the monomer and influence the electronic characteristics of the resulting polymer.

Synthesis of Functional Polymers with Halogenated Aromatic Moieties

The incorporation of halogenated aromatic moieties, such as the 4-bromo-3-fluorobenzoyl group from this compound, into polymers is a strategic approach to imbue them with specific functionalities. These halogen atoms can significantly enhance the performance characteristics of the polymers. For instance, the presence of fluorine can improve thermal stability, chemical resistance, and introduce hydrophobicity.

Furthermore, the bromine atom serves as a reactive handle for post-polymerization modification. This allows for the introduction of a wide range of other functional groups, enabling the fine-tuning of the polymer's properties for specific applications. For example, the bromo group can be replaced with various organic substituents through nucleophilic substitution or further cross-coupling reactions, leading to a diverse library of functional polymers from a single parent polymer. This versatility is highly desirable in the development of materials for specialized applications.

Integration into Liquid Crystalline Systems

The rigid, rod-like structure inherent to the benzoate (B1203000) core of this compound makes it a promising candidate for the construction of liquid crystalline materials. The introduction of halogen atoms can have a profound impact on the mesomorphic behavior of these materials.

Research on structurally related compounds provides strong evidence for the potential of this compound in this area. For instance, the synthesis and characterization of a banana-shaped liquid crystal, 4-Bromo-1,3-phenylene-bis[4-[4′-(10-undecenyloxy)-benzoyloxy]]benzoate, which features a bromo-substituted phenyl benzoate core, has demonstrated the induction of nematic phases. researchgate.net The presence of the halogen is known to influence the melting and clearing points of liquid crystals, as well as their dielectric anisotropy, which are critical parameters for display and sensor applications.

The fluorine atom in this compound is particularly noteworthy. Its high electronegativity and relatively small size can lead to specific intermolecular interactions that can stabilize or induce liquid crystalline phases. It is anticipated that polymers or dendrimers incorporating the this compound moiety could exhibit unique thermotropic or lyotropic liquid crystalline properties, with potential applications in advanced displays, optical films, and smart materials.

Applications in Optoelectronic Materials

The electronic properties endowed by the fluorinated and brominated aromatic ring of this compound make it a compelling building block for materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the context of OLEDs, the introduction of fluorine atoms into organic semiconductors is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can facilitate charge injection and transport, leading to improved device efficiency and stability. Polymers derived from this compound could potentially serve as host materials for phosphorescent emitters or as hole-transporting or electron-transporting layers.

Computational and Theoretical Investigations of Methyl 4 Bromo 3 Fluorobenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of Methyl 4-bromo-3-fluorobenzoate, which in turn governs its chemical properties and reactivity. These methods solve the Schrödinger equation for the molecule, providing information on electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations can be employed to determine key parameters that describe its reactivity and stability.

Theoretical studies on structurally similar compounds, such as substituted benzoic acids, have demonstrated the utility of DFT in predicting their properties. mdpi.com For instance, a study on 4-bromo-3-(methoxymethoxy) benzoic acid utilized DFT at the B3LYP/6-311++G(d,p) level of theory to determine descriptors of reactivity like ionization energy, hardness, and electrophilicity. researchgate.net These parameters are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, similar calculations could elucidate the influence of the bromo and fluoro substituents on the electron density distribution of the aromatic ring and the carbonyl group. The electron-withdrawing nature of the fluorine and bromine atoms is expected to lower the energy of the HOMO and LUMO, potentially increasing the molecule's electrophilicity at specific sites. A hypothetical DFT calculation could yield the following data, illustrating the impact of the substituents on the electronic properties.

Calculated Property Hypothetical Value for this compound Significance
HOMO Energy-6.8 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with chemical stability and reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.
Ionization Potential6.8 eVEnergy required to remove an electron.
Electron Affinity1.5 eVEnergy released upon gaining an electron.
This table is illustrative and contains hypothetical data based on typical values for similar aromatic compounds.

Furthermore, DFT calculations can model the molecular electrostatic potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. This visual tool helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom, and a region of positive potential (a σ-hole) on the bromine atom. nih.gov

The presence of both bromine and fluorine atoms on the aromatic ring of this compound makes it an interesting candidate for studying non-covalent interactions, particularly halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov

Molecular orbital analysis, often performed in conjunction with DFT, can provide a detailed understanding of these interactions. nih.gov By examining the composition and energy of the molecular orbitals, it is possible to quantify the charge transfer and orbital overlap that contribute to the formation of a halogen bond. nih.gov For instance, in a complex between this compound and a Lewis base, analysis would likely show an interaction between the HOMO of the Lewis base and the LUMO+n (a higher unoccupied orbital) which is localized along the C-Br bond axis, characteristic of a σ-hole interaction. nih.gov The strength of this interaction generally increases with the polarizability of the halogen, making bromine a more effective halogen bond donor than fluorine. nih.gov

Aromaticity is another key concept that can be investigated using computational methods. While the benzene (B151609) ring in this compound is clearly aromatic, the substituents can influence the degree of aromaticity. Computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to quantify this property. These calculations would likely reveal a slight decrease in aromaticity compared to unsubstituted benzene due to the electronic effects of the halogen and ester substituents.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping the energy landscape of chemical reactions, identifying transition states, and thereby elucidating reaction mechanisms. For a versatile building block like this compound, this is particularly valuable for predicting its behavior in various chemical transformations.

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the presence of the bromo substituent. libretexts.org DFT calculations can model the entire catalytic cycle of such reactions, including the key steps of oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net

Computational studies on the Suzuki-Miyaura coupling of aryl bromides have provided detailed mechanistic insights. researchgate.netnih.gov For the reaction of this compound with an organoboron reagent, DFT could be used to calculate the activation energies for each step. The oxidative addition of the C-Br bond to a Pd(0) complex is typically the rate-determining step. libretexts.org Modeling this step would involve locating the transition state structure and calculating its energy relative to the reactants. The presence of the electron-withdrawing fluorine atom ortho to the bromine may influence the rate of this step.

A hypothetical energy profile for a Suzuki-Miyaura coupling reaction involving this compound could be constructed from DFT calculations, providing a quantitative understanding of the reaction kinetics.

Reaction Step Hypothetical Activation Energy (kcal/mol) Description
Oxidative Addition15-20The C-Br bond breaks and forms new bonds with the palladium catalyst.
Transmetalation10-15The organic group from the boron reagent is transferred to the palladium center.
Reductive Elimination5-10The new C-C bond is formed, and the product is released from the catalyst.
This table is illustrative and contains hypothetical data based on typical values for palladium-catalyzed cross-coupling reactions.

These computational models can also explore the role of ligands on the palladium catalyst and the effect of the base used in the reaction, aiding in the optimization of reaction conditions. libretexts.orgresearchgate.net

Regioselectivity is a critical aspect of the chemistry of substituted aromatic compounds. For this compound, reactions such as electrophilic aromatic substitution could potentially occur at different positions on the ring. Computational methods can predict the most likely site of reaction by comparing the energies of the possible intermediates or transition states. researchgate.netchemrxiv.org For example, by calculating the relative stability of the Wheland intermediates (σ-complexes) formed upon attack of an electrophile at the available carbon atoms, one can predict the major product. researchgate.net

While this compound itself is achiral, it can be used in reactions that generate chiral products. In such cases, computational chemistry can be a powerful tool for predicting stereoselectivity. nih.govsnnu.edu.cn For instance, if the ester were to be hydrolyzed and the resulting carboxylic acid used in an asymmetric synthesis, DFT could be used to model the transition states leading to the different stereoisomers. nih.gov By comparing the energies of these diastereomeric transition states, the enantiomeric excess of the product can be predicted. This approach has been successfully applied to various reactions, including stereoselective additions to carbonyls and catalytic asymmetric transformations. nih.govnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly of Derivatives

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of larger systems over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters that describe the potential energy of the system.

For derivatives of this compound, particularly those that might be designed for applications in materials science or medicinal chemistry, MD simulations could provide invaluable insights into their intermolecular interactions and self-assembly behavior. For example, if amphiphilic derivatives were synthesized, MD simulations in a solvent like water could predict whether they form micelles, bilayers, or other aggregates. mdpi.comrsc.org

The simulations can track the trajectories of hundreds or thousands of molecules, providing a dynamic picture of the self-assembly process. kaust.edu.sa Analysis of these trajectories can reveal the key intermolecular interactions driving the assembly, such as hydrogen bonding, π-π stacking, and halogen bonding. The radial distribution function, for instance, can be calculated to determine the average distance between different types of atoms, providing evidence for specific interactions. Although no specific MD studies on this compound derivatives are publicly available, the methodology has been widely applied to similar organic molecules, demonstrating its predictive power. rsc.org

Advanced Methodological Developments in Reaction Analysis Pertaining to Methyl 4 Bromo 3 Fluorobenzoate Transformations

In Situ Spectroscopic Techniques for Real-Time Mechanistic Interrogation

The ability to observe a chemical reaction as it happens provides invaluable insights into its mechanism, kinetics, and the influence of various parameters. In situ spectroscopic techniques are powerful tools for real-time analysis, allowing chemists to track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates without altering the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a quantitative and structurally informative technique for monitoring reactions. For transformations involving fluorinated compounds like Methyl 4-bromo-3-fluorobenzoate, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the wide chemical shift range of fluorine, which makes it an excellent probe for changes in the electronic environment of the molecule.

Infrared (IR) and Raman Spectroscopy: Both FT-IR and Raman spectroscopy can monitor reactions in real-time by tracking changes in vibrational modes of functional groups. For instance, in a cross-coupling reaction of this compound, the C-Br stretching frequency would diminish as the reaction proceeds, while new bands corresponding to the newly formed bond would appear. Raman spectroscopy is particularly well-suited for monitoring reactions in the solid state or in aqueous media, as water has a weak Raman spectrum. bldpharm.com

In situ Raman spectroscopy has been successfully employed to monitor solid-state Suzuki-Miyaura reactions of various substituted aryl bromides. nih.gov The formation of the new carbon-carbon bond in the product gives rise to a characteristic Raman band, allowing for time-resolved tracking of the product formation. nih.gov For example, in the reaction of 1-bromo-4-nitrobenzene, a medium-intensity Raman band at 1289 cm⁻¹ corresponding to the newly formed C-C bond can be monitored to follow the reaction progress. nih.gov

Table 1: Illustrative In Situ Spectroscopic Monitoring of Aryl Halide Transformations (Note: Data is for analogous compounds due to the lack of specific published data for this compound)

TechniqueAnalyte (Analogous Compound)Observed ChangeInformation GainedReference
¹⁹F NMR1-bromo-4-(trifluoromethyl)benzeneDecrease in singlet at -63.0 ppm (reactant) and increase in singlet at -62.7 ppm (product)Reaction kinetics, conversion uzh.ch
In Situ Raman1-bromo-4-nitrobenzeneAppearance of C-C stretching band at 1289 cm⁻¹Real-time product formation in solid state nih.gov

Chromatographic Methodologies for Isolation and Purity Profiling of Novel Derivatives

Following a chemical transformation, the isolation and purification of the desired product are crucial steps. Chromatographic techniques are indispensable for separating the components of a reaction mixture and assessing the purity of the synthesized derivatives of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For the derivatives of this compound, reversed-phase HPLC is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The development of a robust HPLC method involves optimizing parameters such as the column chemistry, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength. For instance, a method for the analysis of various benzoic acid derivatives might use a C18 column with a gradient elution of methanol (B129727) and an aqueous buffer. avantorsciences.com

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle size columns (typically sub-2 µm), leading to higher resolution, faster analysis times, and increased sensitivity. UPLC is particularly useful for the analysis of complex reaction mixtures containing multiple closely related derivatives of this compound, including isomers that may be difficult to resolve by conventional HPLC. An UPLC-MS/MS method has been developed for the separation and quantification of tamoxifen (B1202) and its isomeric metabolites, demonstrating the power of this technique in resolving structurally similar compounds. nih.gov

Table 2: Illustrative Chromatographic Conditions for Separation of Benzoic Acid Derivatives (Note: Conditions are for analogous compounds due to the lack of specific published data for this compound derivatives)

TechniqueColumnMobile PhaseDetectionApplicationReference
RP-HPLCC18Methanol/Aqueous Buffer GradientUV-VisPurity analysis of benzoic acid derivatives avantorsciences.com
UPLC-MS/MSNot specifiedNot specifiedMS/MSSeparation and quantification of isomeric metabolites nih.gov

Application of Mass Spectrometry for Elucidating Reaction Intermediates and Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation of unknown compounds, the identification of reaction intermediates, and the investigation of reaction mechanisms.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that allows for the analysis of fragile molecules, including reaction intermediates and organometallic complexes, directly from solution. By coupling ESI-MS with a liquid chromatography system (LC-MS), complex reaction mixtures can be separated and their components analyzed in real-time.

For example, in the study of a palladium-catalyzed cross-coupling reaction of this compound, ESI-MS could be used to detect key catalytic intermediates, such as the oxidative addition product and the transmetalation complex. The fragmentation pattern of these ions in tandem mass spectrometry (MS/MS) can provide further structural information, helping to piece together the catalytic cycle. While specific studies on this compound are limited, ESI-MS/MS has been effectively used to study the interactions of structurally related bromo- and methyl-benzoquinones with oligonucleotides, demonstrating its utility in probing chemical reactivity. apolloscientific.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS is a highly effective technique. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. GC-MS is particularly useful for identifying byproducts in a reaction, which can provide clues about competing reaction pathways. For instance, in a Buchwald-Hartwig amination reaction, GC-MS can be used to verify the formation of the desired mono-aminated product and to check for the presence of any double-amination byproducts. sigmaaldrich.com

Table 3: Illustrative Mass Spectrometry Applications in Reaction Analysis (Note: Applications are for analogous reactions due to the lack of specific published data for this compound transformations)

TechniqueReaction TypeInformation ObtainedReference
ESI-MS/MSInteractions of bromo-benzoquinonesIdentification of adducts and fragmentation pathways apolloscientific.co.uk
GC-MSBuchwald-Hartwig aminationVerification of product formation and identification of byproducts sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of Methyl 4-bromo-3-fluorobenzoate for experimental handling?

  • Methodological Answer : Key properties include a melting point of 64–66°C, boiling point of 270.1±25.0°C (at 760 mmHg), and density of 1.6±0.1 g/cm³. The compound should be stored in a sealed, dry environment at room temperature to prevent hydrolysis or decomposition. Handling requires PPE (gloves, goggles) due to its irritant properties (Hazard Class 6.1). Use fume hoods to mitigate vapor exposure (flash point: 117.1±23.2°C) .

Q. How can the structural purity of this compound be confirmed after synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to verify aromatic proton environments and ester functionality.
  • Mass Spectrometry (MS) : Confirm molecular weight (233.034 g/mol) via ESI-MS or GC-MS.
  • Elemental Analysis : Validate the molecular formula (C8_8H6_6BrFO2_2) through carbon, hydrogen, and halogen content .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : The ester is typically synthesized via:

  • Esterification : React 4-bromo-3-fluorobenzoic acid with methanol under acidic (H2_2SO4_4) or coupling (DCC/DMAP) conditions.
  • Halogenation : Bromination of methyl 3-fluorobenzoate using NBS or Br2_2 in a controlled environment. Monitor reaction progress via TLC to avoid over-halogenation .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized using this compound as a substrate?

  • Methodological Answer : For Suzuki-Miyaura couplings:

  • Catalyst Selection : Use PdCl2_2(dppf) (0.05 equiv.) for improved selectivity and yield.
  • Solvent/Base : Isopropanol with Et3_3N (4 equiv.) enhances solubility and deprotonation.
  • Microwave-Assisted Heating : Conduct reactions at 120°C for 10–30 minutes to accelerate kinetics while minimizing side products. Post-reaction, purify via column chromatography (hexane/EtOAc) to isolate biaryl products .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitutions involving this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Reaction Conditions : Optimize temperature (60–80°C for SNAr) and solvent polarity (DMF or DMSO for polar aprotic media).
  • Substrate Purity : Ensure starting material is anhydrous (use molecular sieves) to prevent hydrolysis.
  • Analytical Validation : Compare HPLC retention times or 19^{19}F NMR shifts with authentic standards to confirm product identity .

Q. How can this compound derivatives be evaluated for biological activity?

  • Methodological Answer : For antimicrobial studies:

  • In Vitro Assays : Test derivatives against Gram-negative (e.g., E. coli) and Gram-positive strains using broth microdilution (MIC determination).
  • Enzyme Modulation : Use fluorogenic substrates to assess inhibition of target enzymes (e.g., β-lactamases) in kinetic assays. Include positive controls (e.g., clavulanic acid) and validate results with triplicate measurements .

Q. What safety protocols are critical for large-scale reactions involving this compound?

  • Methodological Answer :

  • Waste Management : Segregate halogenated waste and neutralize acidic byproducts with NaHCO3_3 before disposal.
  • Exposure Mitigation : Implement real-time gas monitoring for bromine vapors and ensure emergency showers/eyewash stations are accessible.
  • Regulatory Compliance : Adhere to OSHA guidelines for Hazard Class 6.1 substances and document risk assessments .

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Feasible Synthetic Routes

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Methyl 4-bromo-3-fluorobenzoate
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Reactant of Route 2
Methyl 4-bromo-3-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.